molecular formula C18H24Cl2N2O2 B6047455 2-(4-Methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol;dihydrochloride

2-(4-Methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol;dihydrochloride

Cat. No.: B6047455
M. Wt: 371.3 g/mol
InChI Key: HDZYMFHJOGQQSB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the piperidinylmethyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To speed up the reaction.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as crystallization or chromatography to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: Where the compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: For studying the interactions of pyridine derivatives with biological systems.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: As a precursor for the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol would depend on its specific interactions with molecular targets. These could include:

    Binding to receptors: Such as neurotransmitter receptors in the brain.

    Inhibition of enzymes: That are involved in metabolic pathways.

    Modulation of ion channels: Affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)pyridine: Lacks the piperidinylmethyl group.

    6-(Piperidin-1-ylmethyl)pyridin-3-ol: Lacks the methoxyphenyl group.

    2-(4-Methoxyphenyl)-pyridin-3-ol: Lacks the piperidinylmethyl group.

Uniqueness

The presence of both the methoxyphenyl and piperidinylmethyl groups in 2-(4-Methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol makes it unique compared to similar compounds. This unique structure may confer specific biological activities or chemical reactivity that are not observed in the related compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.2ClH/c1-22-16-8-5-14(6-9-16)18-17(21)10-7-15(19-18)13-20-11-3-2-4-12-20;;/h5-10,21H,2-4,11-13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZYMFHJOGQQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=N2)CN3CCCCC3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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